p-Iodohippuric acid

Beschreibung

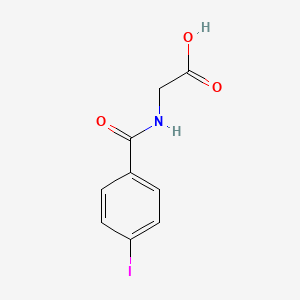

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4-iodobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVALMHFCJYLXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204359 | |

| Record name | Glycine, N-(4-iodobenzoyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55790-22-2 | |

| Record name | N-(4-Iodobenzoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55790-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hippuric acid, p-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055790222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(4-iodobenzoyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Radiochemical Development of Iodohippuric Acids

Synthetic Methodologies for Iodohippuric Acid Derivatives

The foundational chemistry for producing iodohippuric acids relies on established organic reactions, adapted for iodinated aromatic compounds.

The initial and crucial step in the synthesis of iodohippuric acids is the conversion of iodobenzoic acid precursors into their more reactive acid chloride counterparts. This transformation is typically achieved by reacting the corresponding iodobenzoic acid with a chlorinating agent. ontosight.aigoogle.com Common reagents used for this purpose include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). ontosight.ai

The general reaction involves heating the iodobenzoic acid with an excess of thionyl chloride, often under reflux conditions. google.comprepchem.com For instance, m-iodobenzoyl chloride was prepared by refluxing m-iodobenzoic acid with freshly distilled thionyl chloride for two hours. google.com Similarly, p-iodobenzoyl chloride was synthesized by refluxing p-iodobenzoic acid with thionyl chloride for three hours. chemicalbook.com After the reaction is complete, the excess thionyl chloride is removed, typically by distillation under reduced pressure, to yield the crude iodobenzoyl chloride. google.comprepchem.comchemicalbook.com This product can then be purified, for example, by vacuum fractionation. google.com

This method has been successfully applied to various iodinated benzoic acids, including ortho-, meta-, and para-isomers, as well as polyiodinated benzoic acids. google.comprepchem.comacs.orgacs.org For example, 2,3,5-triiodobenzoyl chloride and 3,4,5-triiodobenzoyl chloride were readily produced by warming the corresponding triiodobenzoic acids with thionyl chloride. acs.org The resulting iodobenzoyl chlorides are versatile intermediates for the subsequent glycine (B1666218) conjugation step. ontosight.ai

| Precursor | Reagent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| m-Iodobenzoic acid | Thionyl chloride | Reflux for 2 hours | m-Iodobenzoyl chloride | 89.1% | google.com |

| p-Iodobenzoic acid | Thionyl chloride | Reflux for 3 hours | p-Iodobenzoyl chloride | 100% (crude) | chemicalbook.com |

| o-Iodobenzoic acid | Thionyl chloride | Reflux for 3 hours | o-Iodobenzoyl chloride | Not specified | prepchem.com |

| 2,3,5-Triiodobenzoic acid | Thionyl chloride | Warming | 2,3,5-Triiodobenzoyl chloride | Not specified | acs.org |

| 3,4,5-Triiodobenzoic acid | Thionyl chloride | Gentle reflux for 2 hours | 3,4,5-Triiodobenzoyl chloride | Not specified | acs.org |

| 2,5-Diiodobenzoic acid | Thionyl chloride | Not specified | 2,5-Diiodobenzoyl chloride | Not specified | acs.org |

The second key step is the formation of an amide bond between the iodobenzoyl chloride and the amino group of glycine. This is commonly accomplished through the Schotten-Baumann reaction. google.comwikipedia.orgwikiwand.com This reaction, first described by Carl Schotten and Eugen Baumann in 1883, is a method to synthesize amides from amines and acid chlorides. wikipedia.orgtestbook.comlscollege.ac.in

The "Schotten-Baumann reaction conditions" typically involve a two-phase solvent system, consisting of water and a non-miscible organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.orgtestbook.comlscollege.ac.in The iodobenzoyl chloride is dissolved in the organic phase, while glycine is dissolved in an aqueous base solution, such as dilute sodium hydroxide (B78521). google.comacs.org The two solutions are then combined and shaken or stirred vigorously. google.comacs.org The base in the aqueous phase serves to neutralize the hydrochloric acid that is generated during the reaction, which drives the equilibrium towards the formation of the amide product. testbook.com

For the synthesis of m-iodohippuric acid, m-iodobenzoyl chloride and an aqueous solution of sodium hydroxide were added simultaneously to a stirred solution of glycine in water. google.com After the reaction, the mixture is acidified with a strong acid like hydrochloric acid to precipitate the free iodohippuric acid. google.comacs.org The resulting product can then be collected by filtration, washed, and purified by recrystallization. google.com This method is widely applicable for the synthesis of various hippuric acid derivatives, including ortho-, meta-, and poly-iodinated versions. google.comacs.orgacs.org

Preparation of Iodobenzoyl Chlorides from Iodobenzoic Acid Precursors

Synthesis of Specific Iodohippuric Acid Isomers and Polyiodinated Derivatives

The general synthetic methodologies are applied to produce specific isomers and more complex iodinated derivatives of hippuric acid.

Ortho-iodohippuric acid (OIH), also known as (2-Iodobenzoyl)glycine, is synthesized by the condensation of the carboxy group of 2-iodobenzoic acid with the amino group of glycine. chemicalbook.com The process typically starts with the conversion of o-iodobenzoic acid into o-iodobenzoyl chloride using a reagent like thionyl chloride. prepchem.com This acid chloride is then reacted with glycine to form o-iodohippuric acid. chemicalbook.com The final product is a powder with a melting point in the range of 170-172 °C.

Radiolabeled versions of OIH, particularly with iodine isotopes like ¹²³I, ¹²⁴I, and ¹³¹I, are of significant interest for medical imaging. nih.govnih.gov The synthesis of radiolabeled OIH can be achieved via a copper(II)-catalyzed isotope exchange reaction. nih.govnih.gov This method involves heating inactive o-iodohippuric acid with a radioactive sodium iodide salt in the presence of a catalyst like CuSO₄·5H₂O. nih.govnih.gov For example, [¹²⁴I]OIH was synthesized with a radiochemical purity of over 99.3% and a radiochemical yield of 94.5% by heating at 120°C. nih.gov

The synthesis of m-iodohippuric acid follows the established two-step procedure. google.com The starting material, m-iodobenzoic acid, is first converted to m-iodobenzoyl chloride. google.com In a specific preparation, 100 g of m-iodobenzoic acid was refluxed with 600 ml of thionyl chloride for two hours, yielding 94.6 g (89.1%) of m-iodobenzoyl chloride after vacuum fractionation. google.com

This acid chloride was then reacted with glycine using the Schotten-Baumann method. google.com Specifically, 60.1 g of m-iodobenzoyl chloride and a solution of 18.23 g of sodium hydroxide in water were simultaneously added over an hour to a stirred solution of 17.1 g of glycine in water. google.com After an additional hour of stirring, the reaction mixture was acidified with concentrated HCl, causing the product to precipitate. google.com The crude product was filtered, washed, and dried. Purification by recrystallization from a solvent mixture of ethanol, water, and isopropyl ether yielded 31.8 g (a 45.6% theoretical yield) of colorless crystals of m-iodohippuric acid with a melting point of 156.3°C. google.com

The demand for contrast agents with higher iodine content led to the synthesis of various di- and tri-iodinated hippuric acid derivatives. acs.org

The syntheses of 2,5-, 3,5-, and 3,4-diiodohippuric acids have been reported. acs.org

2,5-Diiodohippuric acid was synthesized starting from 2-amino-5-iodobenzoic acid. This intermediate was converted into 2,5-diiodobenzoic acid via diazotization and subsequent treatment with aqueous potassium iodide. The resulting diiodo acid was treated with thionyl chloride to yield the acid chloride, which was then reacted with glycine in the presence of dilute sodium hydroxide to give 2,5-diiodohippuric acid. The final product appeared as white burrs with a melting point of 210.5-211°C. acs.org

3,5-Diiodohippuric acid synthesis utilized 2-amino-3,5-diiodobenzoic acid as the key intermediate. acs.org

The synthesis of 3,4-diiodohippuric acid involved similar steps starting from 3-iodo-4-aminobenzoic acid. acs.org

The syntheses of 2,3,5- and 3,4,5-triiodohippuric acids have also been described in detail. acs.org

2,3,5-Triiodohippuric acid was prepared starting from o-aminobenzoic acid. This was first converted to 2-amino-3,5-diiodobenzoic acid using iodine monochloride. Diazotization followed by treatment with potassium iodide yielded 2,3,5-triiodobenzoic acid. This acid was then converted to its acid chloride with thionyl chloride. Finally, reaction with glycine in dilute sodium hydroxide, followed by acidification, gave 2,3,5-triiodohippuric acid as white platelets with a melting point of 255.5-257°C. acs.org

3,4,5-Triiodohippuric acid was synthesized from p-aminobenzoic acid. The process involved creating 4-amino-3,5-diiodobenzoic acid, which was then diazotized and treated with potassium iodide to form 3,4,5-triiodobenzoic acid (m.p. 289-290°C). This was converted to 3,4,5-triiodobenzoyl chloride (m.p. 138-139°C). The final conjugation with glycine yielded pure, white crystals of 3,4,5-triiodohippuric acid with a melting point of 242-243°C. acs.org

| Compound | Starting Material | Melting Point (°C) | Appearance | Reference |

|---|---|---|---|---|

| o-Iodohippuric acid | o-Iodobenzoic acid | 170-172 | Powder | |

| m-Iodohippuric acid | m-Iodobenzoic acid | 156.3 | Colorless crystals | google.com |

| 2,5-Diiodohippuric acid | 2-Amino-5-iodobenzoic acid | 210.5-211 | White burrs | acs.org |

| 2,3,5-Triiodohippuric acid | o-Aminobenzoic acid | 255.5-257 | White platelets | acs.org |

| 3,4,5-Triiodohippuric acid | p-Aminobenzoic acid | 242-243 | White crystals | acs.org |

Synthesis of Meta-Iodohippuric Acid

Radiochemical Labeling Strategies for Iodohippuric Acids and Analogs

The development of radiolabeled hippuric acid derivatives, particularly iodohippuric acid, has been a cornerstone in radiopharmaceutical chemistry for renal imaging. The strategies employed for incorporating radionuclides are diverse, reflecting the need for high efficiency, purity, and stability, tailored to the specific properties of the radioisotope and the intended application.

Isotopic exchange represents a primary and widely utilized method for the radioiodination of hippuric acid. This technique involves the exchange of a stable iodine atom in the precursor molecule, such as o-iodohippuric acid (OIH), with a radioactive iodine isotope. The most commonly used isotopes for this purpose include Iodine-123 (¹²³I), Iodine-131 (B157037) (¹³¹I), Iodine-125 (¹²⁵I), and Iodine-124 (¹²⁴I). google.comsnmjournals.orgwikipedia.org

The efficiency of isotopic exchange is influenced by several factors, including temperature, reaction time, and the presence of catalysts. Melt-state or "dry state" exchange reactions are frequently employed to achieve high radiochemical yields. akjournals.comkarger.com For instance, labeling of m-iodohippuric acid can be successfully achieved by heating the inactive compound in a molten state with carrier-free sodium iodide (containing ¹³¹I, ¹²⁵I, or ¹²³I) at temperatures between 156°C and 170°C, yielding radiochemical purities of 98% to 99.9%. google.com This method is particularly advantageous for labeling at the meta position, which is less reactive towards nucleophilic substitution compared to the ortho position. akjournals.com

For the production of ¹²³I-OIH, which has a short half-life of 13.3 hours, rapid labeling procedures are essential. karger.com A melt exchange reaction performed at 170°C for 30 minutes has been successfully applied. karger.com To further optimize the process and avoid the need for high-temperature autoclaving, a modified method for producing [¹²⁴I]OIH utilizes a copper(II)-catalyzed isotope-exchange reaction heated at 120°C in a sealed container. This approach yields the final product with a radiochemical purity exceeding 99.3% and a radiochemical yield of 94.5%. nih.gov The use of catalysts like copper sulfate (B86663) (CuSO₄) or glass powder has been shown to facilitate the exchange reaction at lower temperatures and shorten the reaction time, which is critical for short-lived isotopes like ¹²³I. nih.gov

Table 1: Isotopic Exchange Labeling Parameters for Iodohippuric Acid

| Isotope | Precursor | Method | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| ¹³¹I, ¹²⁵I, ¹²³I | m-Iodohippuric acid | Melt-state exchange | 156-170 | 98-99.9 | >98 | google.com |

| ¹²³I | o-Iodohippuric acid | Melt exchange | 170 | - | - | karger.com |

| ¹²⁴I | o-Iodohippuric acid | Cu(II)-catalyzed exchange | 120 | 94.5 | >99.3 | nih.gov |

| ¹²³I | o-Iodohippuric acid | CuSO₄-catalyzed | Optimized | High | High | nih.gov |

While radioiodinated hippurates have been the standard, the ideal physical properties of Technetium-99m (⁹⁹ᵐTc) have driven research into developing ⁹⁹ᵐTc-labeled hippuric acid analogs. researchgate.net The strategy here does not involve direct labeling of iodohippuric acid but rather the synthesis of new derivatives, often starting from p-aminohippuric acid (PAH), that can form stable complexes with ⁹⁹ᵐTc. nih.govnih.gov

A key approach involves synthesizing a PAH analog by coupling it with a chelating agent. For example, p-[(bis(carboxymethyl)aminomethyl)carbamoyl]hippuric acid (PAHIDA) was synthesized by coupling p-aminohippuric acid with nitrilotriacetic acid anhydride. nih.govnih.gov This new compound can then be labeled with ⁹⁹ᵐTc via a stannous (Sn(II)) reduction method, forming a stable complex at a pH of around 5.8. researchgate.netnih.gov The resulting ⁹⁹ᵐTc-PAHIDA complex demonstrates rapid urinary excretion with minimal extrarenal activity, making it a promising agent for renal imaging. nih.govnih.gov Other research has focused on developing various p-aminohippuric acid analogues that form stable ⁹⁹ᵐTc-labeled complexes, which are primarily excreted through the genitourinary tract within an hour of administration. nih.gov

These developments aim to combine the favorable biological properties of hippuran with the superior imaging characteristics and availability of ⁹⁹ᵐTc. researchgate.netiaea.org

The mechanism and optimization of labeling reactions have been subjects of theoretical and mechanistic studies. While detailed quantum mechanical calculations for p-iodohippuric acid specifically are not extensively documented in the provided context, the principles guiding catalyzed labeling are evident. The use of transition metal ions, such as Cu(II), as catalysts in radioiodination reactions is a key area of investigation. nih.govnih.gov

The catalytic effect of these ions is understood to facilitate the nucleophilic exchange of iodine. akjournals.com In the case of Cu(II)-assisted labeling, the metal ion likely coordinates to the reactants, lowering the activation energy for the isotopic exchange. This allows the reaction to proceed efficiently under milder conditions (e.g., lower temperatures), which is beneficial for preserving the integrity of the molecule and is particularly crucial when working with temperature-sensitive precursors or short-lived radioisotopes. nih.govnih.gov

Furthermore, the acidity of the reaction medium plays a critical role in facilitating isotopic exchange in halogenated aromatic compounds. akjournals.com Some methods utilize catalysts like ammonium (B1175870) sulfate, which upon heating, thermally decompose and cause a gradual increase in the acidity of the medium, thereby promoting the exchange reaction. akjournals.com Density Functional Theory (DFT) calculations have been employed in related fields, such as for the synthesis of azlactones from hippuric acid, to understand isomer stability, which highlights the potential for such theoretical tools to be applied to optimize radiolabeling processes. rsc.org

Technetium-99m Labeling of Hippuric Acid Analogs (e.g., p-Aminohippuric Acid Derivatives)

Radiochemical Purity and Stability Assessment (In Vitro and Preclinical)

Ensuring the high radiochemical purity and stability of the final radiopharmaceutical product is critical. The presence of impurities can lead to inaccurate diagnostic information and potential side effects.

The primary radiochemical impurities found in radioiodinated hippuran preparations are free radioiodide (e.g., ¹³¹I⁻, ¹²³I⁻) and radioiodinated benzoic acid (e.g., o-iodobenzoic acid). snmjournals.orgrichtlijnendatabase.nl Free radioiodide can arise from incomplete labeling during production or from the subsequent decomposition of the labeled compound. snmjournals.org Iodobenzoic acid is often present as an impurity in the initial non-radioactive starting material. snmjournals.org

Various analytical techniques are used to identify and quantify these impurities, with thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) being the most common. snmjournals.orgrichtlijnendatabase.nlnih.gov Pharmacopoeial standards, such as those in the European Pharmacopoeia, set strict limits for these impurities. For instance, for Sodium Iodohippurate (¹²³I) Injection, the limits for free ¹²³I-iodide and ¹²³I-iodobenzoic acid are typically set at ≤2% each, with the main compound, 2-[¹²³I]iodohippuric acid, required to be ≥96% pure. richtlijnendatabase.nl Similarly, for ¹³¹I-iodohippurate, the radiochemical purity is assessed by TLC, separating the desired product from impurities. richtlijnendatabase.nl

Table 2: Common Radiochemical Impurities and Purity Requirements for Iodohippurate

| Product | Impurity | Typical Limit (%) | Analytical Method | Reference |

|---|---|---|---|---|

| ¹²³I-Iodohippurate | Free ¹²³I-iodide | ≤ 2 | TLC | richtlijnendatabase.nl |

| ¹²³I-Iodohippurate | 2-Iodobenzoic acid | ≤ 2 | TLC | richtlijnendatabase.nl |

| ¹³¹I-Iodohippurate | Free ¹³¹I-iodide | - | TLC | snmjournals.orgrichtlijnendatabase.nl |

| ¹³¹I-Iodohippurate | o-Iodobenzoic acid | - | TLC | snmjournals.orgrichtlijnendatabase.nl |

The stability of a radiopharmaceutical is crucial for its shelf-life and clinical reliability. Studies have shown that the position of the iodine atom on the benzene (B151609) ring significantly impacts the stability of the iodohippuric acid molecule. Aromatic compounds with iodine at the meta position, such as m-iodohippuric acid, are notably more stable in aqueous solutions than their ortho-substituted counterparts. akjournals.com

The iodine in o-iodohippurate is more susceptible to exchange with hydroxyl groups in aqueous solutions, leading to decomposition. google.com This instability is exacerbated by autoradiolytic effects, which depend on the radioactivity concentration. google.com In contrast, in vitro stability studies of ¹³¹I-labeled m-iodohippuric acid have demonstrated substantial stability, with less than 0.4% of free iodine liberated over a 16-day observation period. google.com This suggests that the m-isomer is significantly more stable than the o-isomer. google.com

Stability is also affected by storage conditions. Studies on ¹³¹I-ortho-iodo-hippuric acid have shown that the compound is relatively stable for up to 30 days, with the radiochemical purity remaining high (e.g., >96%) when stored at temperatures of 4°C, 25°C, and 30°C, indicating that storage temperature within this range may not significantly affect its stability. researchgate.net

Evaluation of Stabilizers against Deiodination

Radioiodinated compounds, including isomers of iodohippuric acid, are susceptible to in-vitro degradation, primarily through deiodination. This process involves the cleavage of the carbon-iodine bond, leading to the release of free radioiodide as a radiochemical impurity. The principal mechanism for this degradation is radiolysis, where the ionizing radiation emitted by the radionuclide interacts with the aqueous solvent, generating highly reactive free radicals. These radicals can attack the radioiodinated molecule, causing the bond to break. googleapis.comgoogle.com

The presence of free radioiodide is problematic as it can compromise the accuracy of diagnostic studies and lead to an unnecessary radiation burden on the patient, particularly the thyroid gland. snmjournals.org Consequently, the use of stabilizers that can inhibit these degradation reactions is a critical aspect of formulation development. These stabilizers typically function as radical scavengers, trapping the reactive species generated by radiolysis before they can damage the radiopharmaceutical. googleapis.com

A variety of compounds have been investigated for their ability to stabilize radioiodinated pharmaceuticals. Research has identified several effective radical scavengers, including:

Gentisic acid (2,5-dihydroxybenzoic acid)

Ascorbic acid

Benzyl (B1604629) alcohol

Thiourea

N-acetylcysteine

o-Iodohippuric acid (OIH) itself googleapis.comgoogle.comgoogle.com

The selection of a suitable stabilizer depends on its efficacy, compatibility with the radiopharmaceutical, and safety for intravenous administration. For instance, while classic scavengers like ascorbic acid and gentisic acid are effective, issues such as discoloration during heat sterilization (autoclaving) have been noted for ascorbic acid. googleapis.comgoogle.com In contrast, gentisic acid has been shown to be an effective stabilizer that can withstand heat sterilization. googleapis.com Interestingly, non-radioactive o-iodohippuric acid has also been successfully used as a stabilizer for other radioiodinated compounds, acting as a competitive inhibitor against deiodination. ucl.ac.ukresearchgate.net

The effectiveness of these stabilizers has been quantified in various studies, demonstrating their crucial role in maintaining the radiochemical purity (RCP) of the final product. The United States Pharmacopeia (USP) monograph for Iodohippurate Sodium I 123 Injection, for example, mandates an RCP of not less than 97.0%. drugfuture.com Research findings highlight the performance of different stabilizers in achieving and maintaining this level of purity.

A study on a commercial ¹³¹I-o-Iodohippuric acid preparation, which uses benzyl alcohol as a stabilizer, demonstrated its stability over 30 days at various storage temperatures. researchgate.net The initial radiochemical purity of 99.52% showed only a minor decrease over the storage period. researchgate.net Another investigation comparing gentisic acid with the prior art stabilizer ascorbic acid for ¹²³I-IBZM found that gentisic acid nearly halved the free iodide impurity at the time of use. googleapis.com

The following table summarizes key research findings on the evaluation of different stabilizers.

Table 1: Research Findings on the Efficacy of Stabilizers Against Deiodination

| Radiopharmaceutical | Stabilizer | Concentration (% w/v) | Key Findings | Reference |

|---|---|---|---|---|

| ¹²³I-IBZM | Gentisic Acid vs. Ascorbic Acid | Not specified | Gentisic acid reduced free ¹²³I-iodide impurity to 2-3%, compared to 4-5% with ascorbic acid. | googleapis.com |

| ¹²³I-IBZM | Gentisic Acid | 0.06 - 0.34 | Found to be an effective stabilizer across this concentration range. | googleapis.com |

| ¹²³I-R91150 | o-Iodohippuric Acid (OIH) | Not specified | OIH, Thiourea, and N-acetylcysteine provided satisfactory stabilization against radiolysis. | google.comgoogle.com |

| [¹²³I]5-iodo-R91150 | o-Iodohippuric acid | Not specified | Formulation achieved a radiochemical purity of 98-99%. | ucl.ac.uk |

| ¹³¹I-o-Iodohippuric Acid | Benzyl Alcohol | 1% | Product is stable for 4 weeks with a radiochemical purity exceeding 99%. |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| o-Iodohippuric acid |

| Gentisic acid (2,5-dihydroxybenzoic acid) |

| Ascorbic acid |

| Benzyl alcohol |

| Thiourea |

| N-acetylcysteine |

| Glycine |

| p-Iodobenzoyl chloride |

| ¹²³I-IBZM |

Metabolic Pathways and Physiological Disposition of Iodohippuric Acids

Metabolic Conversion to p-Iodohippuric Acid in Biological Systems

The formation of this compound in biological systems is a multi-step process involving the metabolism of precursor compounds. A notable example is the metabolic cascade originating from iofetamine (B1204570).

Dealkylation Processes (e.g., from iofetamine)

The initial step in the metabolic conversion of iofetamine is dealkylation. This process involves the removal of the N-isopropyl group from the iofetamine molecule. This biotransformation readily occurs in organs such as the brain, lungs, and liver, leading to the formation of the primary amine, p-iodoamphetamine (PIA). snmjournals.orgnih.govosti.gov Even 24 hours after administration, the radioactivity in the brain and lungs is primarily composed of iofetamine and PIA. snmjournals.orgnih.govosti.gov

Deamination and Oxidative Degradation to Precursors (e.g., p-Iodophenylacetone, p-Iodobenzoic Acid)

Following dealkylation, the subsequent and rate-limiting step is the deamination of p-iodoamphetamine. snmjournals.orgscience.gov This reaction produces a transient intermediate, p-iodophenylacetone. This intermediate is then rapidly degraded through oxidative processes to form p-iodobenzoic acid. snmjournals.orgnih.govosti.gov The metabolism of p-iodophenylacetone to p-iodobenzoic acid is an anticipated step based on the known metabolic pathways of similar compounds like amphetamine. snmjournals.org

Glycine (B1666218) Conjugation Leading to this compound Formation

The final step in this metabolic pathway is the conjugation of p-iodobenzoic acid with the amino acid glycine. snmjournals.orgnih.govosti.gov This conjugation reaction, which primarily occurs in the liver, results in the formation of the final metabolic product, this compound. snmjournals.orgnih.govosti.gov This end product is then excreted from the body via the kidneys in the urine. snmjournals.orgnih.govosti.govcapes.gov.br

Comparative Metabolic Studies of Iodohippuric Acid Isomers and Analogs in Preclinical Models

The metabolism of iodobenzoic acid isomers (ortho, meta, and para) exhibits significant differences, particularly in their conjugation pathways. The degree of conjugation with glycine or glucuronic acid varies depending on the position of the iodine atom on the benzene (B151609) ring. snmjournals.org

Ortho-halogenated acids show the least conjugation with glycine, while meta-substituted acids are more conjugated, and para-substituted acids are the most conjugated with glycine. snmjournals.org Conversely, conjugation with glucuronic acid follows the reverse order, with the ortho isomer being the most conjugated, the meta isomer less so, and the para isomer the least. snmjournals.org

Studies comparing different radiolabeled compounds for renal function evaluation have provided insights into the relative clearance and excretion of iodohippuric acid analogs. For instance, Technetium-99m mercaptoacetyltriglycine (99mTc-MAG3) is a renal agent that is rapidly secreted by the kidneys, similar to o-iodohippuric acid (OIH). akjournals.comresearchgate.net Comparative studies in rats have shown that the clearance of some technetium-labeled agents is slightly slower than that of I-131 o-iodohippuric acid. snmjournals.org

The following table summarizes the comparative metabolism of iodobenzoic acid isomers:

| Isomer | Glycine Conjugation | Glucuronic Acid Conjugation |

| Ortho-iodobenzoic acid | Least | Most |

| Meta-iodobenzoic acid | Moderate | Moderate |

| Para-iodobenzoic acid | Most | Least |

Biodistribution and Systemic Elimination in Animal Models

The biodistribution and elimination of this compound and its precursors are critical for their application in medical imaging and therapy.

Organ-Specific Accumulation and Clearance Kinetics

Following intravenous administration of its precursor, iofetamine, radioactivity is observed in various organs. The initial distribution in the brain corresponds to regional blood flow. snmjournals.org However, the chemical form of the radioactivity changes over time due to metabolism.

Studies in rats have shown that after the administration of radiolabeled compounds that are metabolized to iodohippuric acid, there is a rapid clearance of radioactivity from the blood. For example, with para-18F-fluorohippurate ([18F]-PFH), a structural analog, only a small percentage of the injected dose remains in circulation after a short period. nih.gov The majority of the radioactivity is excreted in the urine. nih.gov In patients with normally functioning kidneys, approximately 85% of ortho-iodohippuric acid (OIH) can be found in the urine within 30 minutes of intravenous injection. ebi.ac.ukwikipedia.org

The liver plays a central role in the metabolism and clearance of these compounds. snmjournals.org External monitoring has shown an initial increase in radioactivity in the liver, corresponding to the uptake and conjugation processes. snmjournals.org The kidneys are the primary route of excretion for the final metabolite, this compound. snmjournals.orgnih.govosti.govcapes.gov.br

The table below presents a summary of the biodistribution and clearance of a related compound, [18F]-PFH, in rats. nih.gov

| Time | % Injected Dose in Blood | % Injected Dose in Urine |

| 10 min | 3.54 ± 0.14 | 72.1 ± 6.4 |

| 1 hr | 0.31 ± 0.18 | 88.6 ± 6.2 |

Excretion Pathways (e.g., Renal, Biliary Elimination in Rats)

The excretion of this compound primarily occurs via the renal pathway. Studies have indicated that after systemic administration, this compound is efficiently cleared from the body and excreted in the urine. For instance, research on the metabolism of iofetamine identified this compound as the ultimate metabolic product, which is subsequently eliminated through the kidneys. nih.gov Further evidence supporting renal excretion comes from a study in mice where, following the administration of a radiolabeled compound designed to release a metabolite, 4-[¹²⁵I]iodohippuric acid was identified as the primary radioactive substance in the urine. nih.gov This finding suggests a significant and rapid renal clearance mechanism for the p-isomer of iodohippuric acid.

While the renal route is evidently the principal excretion pathway, information regarding the biliary elimination of this compound in rats is not extensively documented in the available scientific literature. However, comparative studies on related compounds provide some context. For example, research on a technetium-99m labeled agent, which is structurally different but also cleared by the kidneys, showed a biliary excretion of 7% in rats with normal renal function. researchgate.netsnmjournals.orgnih.gov In contrast, a study investigating various iodinated organic acids in rats noted that substitution of the iodine atom in the para position on the aromatic ring results in a notable decrease in the total plasma clearance of the compound. researchgate.net This suggests that the specific isomeric form of iodohippuric acid can influence its pharmacokinetic profile, although it does not provide a quantitative breakdown of the excretion routes.

The following table summarizes the primary excretion pathway for this compound based on available findings.

| Excretion Pathway | Species | Findings |

| Renal | Rat, Mouse | Identified as the main route of elimination. This compound is a known metabolite excreted in urine. nih.govnih.gov |

| Biliary | Rat | Specific quantitative data for this compound is not readily available. |

Plasma Protein Binding Characteristics in Preclinical Species

The binding of this compound to plasma proteins is a key factor influencing its distribution and clearance. While specific quantitative data for the plasma protein binding of this compound in preclinical species are limited, studies on related iodinated compounds offer some insight. For instance, a study on various iodobenzoic, iodophenylacetic, and iodohippuric acid derivatives in rats found that there were relatively weak correlations between the steady-state distribution volume and plasma protein binding. researchgate.net This suggests that while binding occurs, it may not be the sole determinant of the compound's disposition.

Comparative data from other isomers and related molecules can provide a broader perspective. For example, the plasma protein binding of o-iodohippuric acid in humans has been reported to be approximately 75% ± 3%. nih.gov In another study, a different renal imaging agent, 99mTc-NTA, exhibited a plasma protein binding of 43% ± 5% in humans. nih.gov These values for related compounds highlight the variability in plasma protein binding that can occur with different molecular structures.

The table below presents a qualitative summary of the plasma protein binding characteristics of iodohippuric acid derivatives.

| Compound/Derivative | Species | Plasma Protein Binding Characteristics |

| Iodohippuric Acid Derivatives | Rat | Weaker correlation observed between distribution volume and plasma protein binding. researchgate.net |

| o-Iodohippuric Acid | Human | Approximately 75% ± 3%. nih.gov |

| 99mTc-NTA | Human | 43% ± 5%. nih.gov |

Renal Excretion Mechanisms and Transport Kinetics of Iodohippuric Acids

Renal Tubular Secretion Mechanisms of Iodohippuric Acid Analogs

The majority of iodohippuric acid is eliminated from the body through active tubular secretion, a process that involves specialized protein transporters in the proximal tubules of the nephron.

Organic Anion Transporters (OATs) are a family of proteins responsible for the uptake of a wide range of endogenous and exogenous organic anions from the blood into the proximal tubule cells. Specifically, OAT1 and OAT3, located on the basolateral membrane of these cells, are key to the renal clearance of iodohippuric acid. nih.govceon.rs These transporters recognize and bind to iodohippuric acid in the bloodstream, facilitating its entry into the tubular cells. nih.gov This active transport process is highly efficient, contributing to the rapid removal of iodohippuric acid from circulation. The subsequent exit of iodohippuric acid from the tubular cell into the tubular lumen (urine) is likely mediated by other transporters on the apical membrane, such as OAT4 or the multidrug resistance-associated protein subtype MRP2. nih.govceon.rs

The high efficiency of the OAT system in handling iodohippuric acid is a primary reason for its use in measuring renal plasma flow. wikipedia.org Studies have shown that the tubular secretion accounts for approximately 80% of the total renal excretion of iodohippurate, with the remaining 20% being cleared by glomerular filtration. richtlijnendatabase.nlugent.be

While iodohippuric acid is primarily an organic anion, the renal handling of various compounds can be complex and sometimes involve transporters of different superfamilies. The polyspecific organic cation transporters, such as OCT2 found on the basolateral membrane and the multidrug and toxin extrusion proteins (MATEs) on the apical membrane, are primarily involved in the secretion of organic cations. nih.govresearchgate.net

There is currently no direct evidence to suggest a significant interaction between p-iodohippuric acid and the OCT2-MATEs pathway. The primary route of active tubular secretion for iodohippuric acid is well-established to be through the OAT system. nih.gov Concurrent use of certain drugs that are substrates for OCT2 and MATEs may lead to altered plasma concentrations of those drugs, but this is not directly related to the transport of iodohippuric acid itself. moh.gov.sa

The molecular structure of iodohippuric acid is a key determinant of its recognition and transport by the OAT system. As an analog of p-aminohippuric acid (PAH), a substance renowned for its use in measuring renal plasma flow, o-iodohippuric acid (OIH) shares structural similarities that allow it to be a substrate for the same transport mechanism. unm.edu

Interaction with Polyspecific Organic Cation Transporters (e.g., OCT2-MATEs pathway)

Glomerular Filtration and Reabsorption Contributions in Animal Models

In addition to tubular secretion, glomerular filtration contributes to the renal clearance of iodohippuric acid. In animal models, it has been demonstrated that approximately 20% of iodohippuric acid excretion occurs through this process. ugent.beresearchgate.net Glomerular filtration is the initial step in urine formation, where blood is filtered through the glomeruli, allowing water and small solutes like iodohippuric acid to pass into the nephron.

Conversely, tubular reabsorption, the process by which substances are transported from the tubular fluid back into the blood, does not appear to play a significant role in the renal handling of iodohippuric acid. Its efficient secretion and minimal reabsorption are what make it an excellent agent for measuring renal plasma flow.

Effective Renal Plasma Flow (ERPF) Determination in Animal Models

The clearance of substances that are both filtered at the glomerulus and actively secreted by the tubules can be used to measure the effective renal plasma flow (ERPF). Iodohippuric acid, particularly when radiolabeled, is a commonly used tracer for this purpose in various animal models. wikipedia.orgncats.io

A widely used technique for determining ERPF in animal models is the single-injection method using radiolabeled iodohippuric acid, such as ¹³¹I-o-iodohippurate. ugent.beresearchgate.net This method involves administering a single intravenous bolus of the tracer and then collecting a series of blood samples at specific time points. researchgate.net The rate of disappearance of the tracer from the plasma is then used to calculate the ERPF.

Studies in dogs and cats have validated this approach, comparing it to more intensive methods that require a larger number of blood samples. ugent.beresearchgate.net For example, a high correlation has been found between a 12-sample method and simplified methods using as few as one or two blood samples, making the procedure less invasive and more practical for clinical use in veterinary medicine. ugent.beresearchgate.net

The following table summarizes ERPF values determined using ¹³¹I-o-iodohippurate in different animal models:

| Animal Model | Mean ERPF (ml/min) | Mean ERPF (ml/min/kg) | Reference |

|---|---|---|---|

| Dogs | 134.6 ± 43.5 | 7.0 ± 3.3 | ugent.beresearchgate.net |

| Cats | 28.2 ± 11.5 | 8.7 ± 4.5 | ugent.beresearchgate.net |

| Normal Cats | N/A | 10.12 ± 3.76 | ugent.be |

| Veal Calves | N/A | 9.62 | nih.gov |

| Healthy Horses | N/A | 6.03 | avma.org |

Comparison of Tracer Clearance Efficacies in Non-Human Species

Studies comparing the clearance of iodohippuric acid derivatives, often in relation to other renal tracers, have been conducted in various animal models to establish their utility and behavior. While much of the literature focuses on the ortho-iodohippurate (OIH) isomer due to its widespread use in clinical renography, comparative data provides a basis for understanding the renal handling of hippurates.

In dogs, the clearance of radiolabeled OIH is a benchmark for effective renal plasma flow (ERPF). One study in healthy horses evaluated the effect of the anti-inflammatory drug flunixin (B1672893) meglumine (B1676163) on ERPF using ¹³¹I-OIH. avma.org The baseline ERPF in these horses was determined to be 6.03 ml/min/kg, which highlights the tracer's utility in large animal models. avma.org Another study in dogs found that the mean ERPF determined with ¹³¹I-OIH was 7.0 ml/min/kg. ugent.be In cats, the mean ERPF using the same tracer was found to be 8.7 ml/min/kg. ugent.be

Biological studies in mice, rats, and rabbits have shown that certain agents are cleared by the kidneys slightly slower than ¹³¹I-o-iodohippuric acid. snmjournals.org In these species, renal excretion of some tracers was observed to be 70-75% of the injected dose within 30 minutes. snmjournals.org

In pigs, the renal plasma clearance of ¹³¹I-OIH was measured at 178 +/- 8 ml/min. au.dk This was not significantly different from the clearance of another renal agent, ⁹⁹ᵐTc-EC, demonstrating comparable renal handling in this species. au.dk However, ¹³¹I-OIH showed negligible clearance by the liver, reinforcing its specificity as a renal tracer. au.dk

Studies in rats have also been pivotal. The plasma clearance of ¹⁸F-labeled para-fluorohippurate ([¹⁸F]-PFH), an analogue of this compound, was found to be 4.17 ± 1.13 ml/min per 100 g in normal rats. nih.gov This clearance was significantly reduced by approximately 50% with the administration of probenecid, which strongly suggests that the primary mechanism of renal excretion is tubular secretion. nih.gov

The following table summarizes the clearance data for iodohippuric acid and its analogs across different non-human species.

| Species | Tracer | Mean Clearance Rate | Notes |

| Horse | ¹³¹I-o-iodohippuric acid | 6.03 ml/min/kg | Baseline Effective Renal Plasma Flow (ERPF). avma.org |

| Dog | ¹³¹I-o-iodohippuric acid | 7.0 ml/min/kg | Effective Renal Plasma Flow (ERPF). ugent.be |

| Cat | ¹³¹I-o-iodohippuric acid | 8.7 ml/min/kg | Effective Renal Plasma Flow (ERPF). ugent.be |

| Pig | ¹³¹I-o-iodohippuric acid | 178 ± 8 ml/min | Renal plasma clearance. au.dk |

| Rat | ¹⁸F-para-fluorohippurate | 4.17 ± 1.13 ml/min/100g | Plasma clearance. nih.gov |

Preclinical Evaluation of Renal Extraction Ratios in Animal Models

The renal extraction ratio, which measures the fraction of a substance removed from the blood in a single pass through the kidneys, is a critical parameter for evaluating renal function agents. Preclinical studies in animal models have been essential for determining these ratios for iodohippuric acids.

In a key study using anesthetized dogs, the renal extraction efficiency of various radioactive agents was measured and compared against ¹³¹I-o-iodohippurate (OIH) as a reference. nih.gov The extraction ratio for commercial ¹³¹I-OIH was high, starting at 88% at 30 seconds post-injection, but it fell steadily to 50% by one hour. nih.gov A purified form of ¹³¹I-OIH showed a less pronounced decrease, falling to 61% at one hour. nih.gov This highlights the high efficiency of tubular secretion for OIH. Another study in a surgically prepared dog model compared OIH labeled with Iodine-123 and Iodine-131 (B157037) against p-Aminohippuric acid (PAH). The extraction ratios for ¹²³I-OIH and ¹³¹I-OIH were 0.65 and 0.67, respectively, which were 86% and 88% of the PAH extraction ratio. nih.gov

In pigs, the renal plasma extraction of ¹³¹I-OIH also showed a decrease over time, falling from 0.93 at 2 minutes to 0.57 at 240 minutes post-injection. au.dk This temporal decline in extraction efficiency is an important kinetic characteristic.

The table below presents the renal extraction ratios for iodohippuric acid in different animal models.

| Animal Model | Tracer | Extraction Ratio | Time Point |

| Dog | Commercial ¹³¹I-o-iodohippurate | 0.88 | 30 seconds nih.gov |

| Dog | Commercial ¹³¹I-o-iodohippurate | 0.50 | 1 hour nih.gov |

| Dog | Purified ¹³¹I-o-iodohippurate | 0.61 | 1 hour nih.gov |

| Dog | ¹²³I-o-iodohippurate | 0.65 | Not specified nih.gov |

| Dog | ¹³¹I-o-iodohippurate | 0.67 | Not specified nih.gov |

| Pig | ¹³¹I-o-iodohippurate | 0.93 | 2 minutes au.dk |

| Pig | ¹³¹I-o-iodohippurate | 0.57 | 240 minutes au.dk |

These preclinical evaluations confirm that iodohippuric acids, particularly OIH, have high renal extraction ratios, primarily due to efficient tubular secretion. nih.govnih.gov This property makes them effective tracers for measuring renal plasma flow, although factors like purity and time after injection can influence the measured efficiency. nih.gov

Analytical Methodologies for Iodohippuric Acid Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool in the analysis of p-Iodohippuric acid, allowing for the effective separation of the parent compound from impurities and metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the radiochemical purity of iodohippuric acid and analyzing its metabolic fate. nih.govjst.go.jpresearchgate.net This technique offers high resolution and sensitivity, making it ideal for separating the radiolabeled compound from potential impurities such as free radioiodide and other related substances. snmjournals.orgnih.gov In several studies, HPLC has been employed to confirm the chemical and radiochemical purity of synthesized radioiodinated hippuran, often achieving a purity of over 99%.

In metabolic studies, HPLC is invaluable for identifying and quantifying metabolites of this compound in biological samples like urine. For instance, after the administration of related radiolabeled compounds, HPLC analysis of urine has identified this compound as a major metabolite. snmjournals.orgaacrjournals.org The retention times of potential metabolites like p-iodobenzoic acid and this compound are determined using standard compounds, allowing for their accurate identification in complex biological matrices. snmjournals.orgaacrjournals.orgacs.org

Specific HPLC conditions have been developed for these analyses. For example, reversed-phase HPLC with a C18 column is commonly used. snmjournals.org The mobile phase composition can be adjusted to achieve optimal separation; a gradient system of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA) is often employed. nih.gov Detection can be achieved using a UV detector for the non-radioactive components and a radiometric detector for the radiolabeled species, allowing for simultaneous chemical and radiochemical analysis. snmjournals.org

Table 1: HPLC Analysis of this compound and Related Compounds

| Compound | Retention Time (min) | HPLC System/Conditions | Reference |

|---|---|---|---|

| This compound | 9.4 | Reversed-phase HPLC | acs.org |

| m-Iodohippuric acid | 9 | Reversed-phase HPLC | aacrjournals.org |

| 4-Iodohippuric acid | 2.8 | Agilent Poroshell 120 UPLC column with 0.1% TFA in water/acetonitrile gradient | nih.gov |

| p-Iodobenzoic acid | 30.8 | Reversed-phase HPLC | acs.org |

| Free Iodine | 2.9 | Reversed-phase HPLC | acs.org |

| [¹³¹I]HML-Fab | ~12 (LMW fractions) | Size-exclusion HPLC | researchgate.net |

| PSMA-769 | 4.7 | Agilent Poroshell 120 UPLC column with 0.1% TFA in water/acetonitrile gradient | nih.gov |

Thin Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for assessing the radiochemical purity of this compound and profiling its metabolites. nih.govjst.go.jpresearchgate.netnih.gov It is particularly useful for routine quality control to separate the desired radiolabeled compound from radiochemical impurities like free iodide. snmjournals.org

The European Pharmacopeia outlines a standardized TLC method for assessing the radiochemical purity of Sodium Iodohippurate (¹²³I) Injection, specifying the use of silica (B1680970) gel plates and a mobile phase of Water:Glacial acetic acid:Butanol:Toluene. richtlijnendatabase.nl In this system, the Rf values allow for the differentiation of iodohippuric acid from impurities. richtlijnendatabase.nl Different solvent systems can be employed to achieve separation of various compounds. For instance, a mixture of chloroform, methanol, and water has been used to separate m-iodohippuric acid from its potential metabolites. aacrjournals.orgacs.org

TLC is also effective in analyzing biological samples. For example, urine samples from preclinical studies can be analyzed by TLC to identify metabolites, where the Rf value of the metabolite is compared to that of a standard compound like m-iodohippuric acid. aacrjournals.orgacs.orgresearchgate.net Studies have shown that after injection of certain radiolabeled agents, the major radioactive component in urine corresponds to iodohippuric acid, as confirmed by TLC analysis. nih.govsci-hub.se

Table 2: TLC Analysis of this compound and Related Compounds

| Compound | Rf Value | TLC System/Conditions | Reference |

|---|---|---|---|

| o-Iodohippuric acid | 0.48 ± 0.05 | Silica gel-60 with benzene (B151609):acetic acid:water:n-butanol (5:5:2:1) | |

| m-Iodohippuric acid | 0.25 | Silica gel with chloroform:methanol:water (15:8:1) | aacrjournals.orgacs.org |

| 4-Iodohippuric acid | ~0.5 | Silica gel with 20% water in acetonitrile | nih.gov |

| o-Iodobenzoic acid | 0.81 ± 0.05 | Silica gel-60 with benzene:acetic acid:water:n-butanol (5:5:2:1) | |

| m-Iodobenzoic acid | 0.4 | Silica gel with chloroform:methanol:water (15:8:1) | aacrjournals.orgacs.org |

| Free Iodide (I⁻) | 0.05 ± 0.02 | Silica gel-60 with benzene:acetic acid:water:n-butanol (5:5:2:1) | |

| Free Iodine | 0.1 | Silica gel with chloroform:methanol:water (15:8:1) | aacrjournals.orgacs.org |

| Protein-bound radioactivity | 0 | Silica gel with chloroform:methanol:water (15:8:1) | aacrjournals.orgacs.org |

| PSMA-769 | ~0.2 | Silica gel with 20% water in acetonitrile | nih.gov |

Paper electrophoresis is another technique utilized to assess the radiochemical purity of radiolabeled iodohippuric acid. nih.gov This method separates compounds based on their charge and size in an electric field. It has been successfully used to evaluate the radiochemical purity of ¹³¹I-Ortho-Iodo-Hippuric Acid, demonstrating purities greater than 95%. nih.govresearchgate.net

In a typical setup, a Whatman paper strip serves as the stationary phase, and a buffer solution, such as phosphate (B84403) buffer at a specific pH, acts as the mobile phase. researchgate.netresearchgate.net The migration of the radiolabeled compound and any impurities is then detected. This method has been used to study the stability of ¹³¹I-Hippuran over time at different storage temperatures, with initial radiochemical purity measured at 99.52%. researchgate.net

Gel chromatography, also known as size-exclusion chromatography, can be used for the characterization and purification of iodohippuric acid. This technique separates molecules based on their size. It has been employed in the purification of ¹³¹I-Hippuran. researchgate.net

Paper Electrophoresis for Radiochemical Purity Evaluation

Spectroscopic Identification of Synthesized Derivatives (e.g., IR, NMR)

Spectroscopic techniques are essential for the structural elucidation and confirmation of synthesized iodohippuric acid and its derivatives.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a synthesized compound can be compared to a reference spectrum to confirm its identity. sigmaaldrich.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of a molecule. Both ¹H NMR and ¹³C NMR can be used. For instance, it has been used to confirm that a synthesized batch of m-iodohippuric acid was free from the starting material, m-iodobenzoic acid. google.com

Mass spectrometry is another technique used to confirm the molecular weight and structure of synthesized compounds. google.com

Radiometric Detection and Imaging Techniques in Preclinical Research

In preclinical research, radiometric detection and imaging techniques are paramount for studying the biodistribution and pharmacokinetics of radiolabeled this compound.

Gamma cameras are used for serial imaging in animals to visualize the uptake and clearance of the radiopharmaceutical from organs, particularly the kidneys. nih.gov This allows for the generation of renogram curves, which provide a graphical representation of renal function. nih.gov Computer-generated renogram curves from gamma-camera images of rabbits have shown the equivalency of kit-prepared ¹³¹I- and ¹²³I-labeled iodohippuran to commercially available products. nih.gov

Biodistribution studies in animal models like rats and rabbits involve injecting the radiolabeled compound and then measuring the radioactivity in various tissues and organs at different time points. nih.gov This provides quantitative data on the tissue distribution and localization of the radiopharmaceutical. nih.govnih.gov

Positron Emission Tomography (PET) is an advanced imaging technique that can be used with positron-emitting isotopes of iodine, such as ¹²⁴I. Preclinical studies have explored the use of ortho-[¹²⁴I]iodohippurate for PET renography in rats. ias.ac.in

External Scintillation Detection in Animal Renography Studies

External scintillation detection is a foundational technique in animal renography studies utilizing radioiodinated hippuric acid. This method involves positioning external detectors over the kidneys of an animal following the intravenous administration of a radiolabeled compound like ¹³¹I-ortho-iodohippuric acid. nih.govrsna.org These detectors, typically containing a sodium iodide (NaI) crystal, measure the gamma radiation emitted from the radiotracer as it is taken up and subsequently cleared by the kidneys. rsna.org

The process generates a renogram, a graphical representation of the rate of uptake, transit, and excretion of the radiopharmaceutical by each kidney. nih.gov This provides valuable data on individual kidney function and upper urinary tract patency. jaypeedigital.com Early studies in dogs, for instance, employed collimated scintillator probes to compare the renal handling of different radioiodinated compounds. rsna.org The data collected from these external probes, often in conjunction with blood and urine sampling, allows researchers to assess the effective renal plasma flow. rsna.org

| Parameter | Description |

| Radiotracer | Typically ¹³¹I-ortho-iodohippuric acid or other radioiodinated analogs. nih.govrsna.org |

| Detection | External collimated scintillation probes with NaI crystals. rsna.org |

| Output | Renogram (time-activity curve). nih.gov |

| Primary Measurement | Rate of uptake, transit, and excretion by each kidney. nih.gov |

| Application | Assessment of individual kidney function and effective renal plasma flow. rsna.orgjaypeedigital.com |

Ex Vivo Autoradiography for Tissue Distribution

Ex vivo autoradiography offers a high-resolution visualization of the distribution of radiolabeled this compound within specific tissues and organs. This technique involves administering the radiolabeled compound to an animal model, and after a designated time, the animal is euthanized and the organs of interest are dissected. ucl.ac.ukacs.org These tissues are then sectioned, and the thin slices are placed in contact with a photographic emulsion or a digital imaging plate. The radiation emitted from the radiotracer exposes the film or plate, creating a detailed map of the compound's localization at a microscopic level.

Research in animal models has utilized ex vivo autoradiography to demonstrate that [¹²⁵I]hippuric acid is rapidly taken up by the proximal tubules of the kidney and excreted into the tubular lumen. nih.gov This method has been instrumental in confirming the specific renal pathways involved in hippuran clearance. In other applications, ex vivo autoradiography has been used to track the distribution of novel imaging probes that release m-[¹²⁵I]iodohippuric acid as a metabolite, confirming its rapid excretion through the urine while the primary probe targets other tissues, such as amyloid deposits in the spleen. researchgate.netnih.gov This technique provides crucial evidence of a probe's in vivo behavior and metabolic fate. nih.gov

| Research Finding | Animal Model | Radiotracer | Key Observation |

| Rapid uptake and excretion by proximal tubules. nih.gov | Animal models | [¹²⁵I] hippuric acid | Localization in the proximal tubule and excretion into the tubular lumen. nih.gov |

| Imaging of amyloid deposits. researchgate.netnih.gov | AA amyloidosis model mice | [¹²⁵I]1 (a probe releasing m-[¹²⁵I]iodohippuric acid) | Binding to amyloid in the spleen, with m-[¹²⁵I]iodohippuric acid rapidly excreted in urine. researchgate.netnih.gov |

Gamma Camera and SPECT Applications in Animal Models

The development of the gamma camera and Single Photon Emission Computed Tomography (SPECT) has significantly advanced the capabilities of renal imaging in animal models beyond simple probe-based systems. nih.gov The gamma camera provides two-dimensional (planar) images of the distribution of a radiopharmaceutical like radioiodinated ortho-iodohippuric acid in the body. researchgate.net This allows for not only the generation of a renogram but also high-quality functional images of the kidneys. wikipedia.org

SPECT takes this a step further by acquiring multiple planar images from different angles around the animal, which are then reconstructed by a computer to create three-dimensional images. This provides a more accurate and detailed representation of the radiotracer's distribution and allows for better localization and quantification of renal function. While technetium-based radiopharmaceuticals are now more common for SPECT imaging, the principles and applications were developed with iodine-labeled compounds like ortho-iodohippuric acid. nih.gov The introduction of ¹²³I-labeled OIH, with its more favorable gamma emission energy (159 keV) compared to ¹³¹I (364 keV), was a significant improvement for gamma camera and SPECT studies, enabling higher quality imaging. wikipedia.org These techniques are invaluable for detailed preclinical evaluation of renal physiology and pathology in various animal models. nih.govresearchgate.net

| Technology | Imaging Capability | Key Advantage |

| Gamma Camera | 2D (Planar) Imaging | Provides functional images in addition to renogram data. researchgate.netwikipedia.org |

| SPECT | 3D Tomographic Imaging | Offers detailed 3D visualization and more accurate quantification of radiotracer distribution. nih.gov |

Future Research Directions in Iodohippuric Acid Chemistry and Biology

Elucidation of Unknown Metabolites and Minor Metabolic Pathways

While p-iodohippuric acid is well-established as a terminal metabolite, primarily formed through the conjugation of p-iodobenzoic acid and glycine (B1666218), future research is needed to fully delineate its metabolic context, particularly concerning minor and potentially unknown metabolic pathways. researchgate.net The compound is a known end-product in the metabolism of several pharmaceuticals, including iofetamine (B1204570) and ω-(p-iodophenyl)-pentadecanoic acid. researchgate.netakjournals.com In the case of iofetamine, its metabolism proceeds through dealkylation to p-iodoamphetamine, followed by deamination to p-iodophenylacetone, which is then degraded to p-iodobenzoic acid before its final conjugation to this compound for excretion. researchgate.net

However, studies on structurally related compounds suggest that the metabolic map is not entirely complete. For instance, in clinical investigations of radiolabeled meta-iodobenzylguanidine ([131I]MIBG), for which m-iodohippuric acid is a known metabolite, a small but significant portion of excreted radioactivity (around 2.5%) was attributed to an unknown iodine-131 (B157037) labeled metabolite. nih.gov Although the mechanism for the conversion of MIBG to m-iodohippuric acid is not fully understood, it is known to account for less than 10% of the administered dose. nih.govdrugbank.com The presence of small amounts of m-iodobenzoic acid in the urine of some patients suggests a potential metabolic pathway. nih.gov

This indicates that while the major pathway to iodohippuric acid is defined, minor pathways and other metabolic products may exist and warrant further investigation. Fully characterizing these pathways is essential for a complete understanding of the pharmacokinetics of parent compounds and could reveal new insights into xenobiotic metabolism.

Table 1: Known Metabolic Precursors and Metabolites Related to Iodohippuric Acid

| Precursor Compound | Key Intermediate(s) | Primary Terminal Metabolite | Minor/Other Metabolites |

|---|---|---|---|

| Iofetamine | p-Iodoamphetamine, p-Iodophenylacetone, p-Iodobenzoic acid | This compound | Not specified |

| ω-(p-Iodophenyl)-pentadecanoic acid | p-Iodobenzoic acid | This compound | Not specified |

| meta-Iodobenzylguanidine (MIBG) | m-Iodobenzoic acid | m-Iodohippuric acid | Free [131I]iodide, Unknown [131I] metabolite |

This table summarizes known metabolic pathways that result in the formation of isomers of iodohippuric acid, based on available research findings. researchgate.netakjournals.comnih.govdrugbank.comsnmjournals.org

Development of New Labeling Methodologies with Advanced Radionuclides

The utility of iodohippuric acid in nuclear medicine is intrinsically linked to the radionuclide used for labeling. Historically, ortho-iodohippuric acid (OIH) was first labeled with Iodine-131 (¹³¹I), which became a standard for renography for many years. wikipedia.orgsnmjournals.org However, ¹³¹I has physical characteristics that are suboptimal for modern gamma camera imaging, including high-energy gamma emissions (364 keV) and beta particle emission. wikipedia.org

This led to the adoption of Iodine-123 (¹²³I), which possesses more favorable properties for imaging, such as a lower gamma energy (159 keV) and a shorter half-life (13 hours), allowing for higher quality functional images. wikipedia.org Despite these improvements, the cyclotron production of ¹²³I makes it expensive and limits its widespread availability. wikipedia.org

Future research is focused on two main areas: improving labeling chemistry and exploring alternative radionuclides.

Advanced Labeling Chemistry: Research has explored novel reagents and linkers to attach radioiodinated hippuric acid derivatives to larger molecules like antibody fragments. acs.orgmdpi.comacs.orgmdpi.com For example, reagents with cleavable ester bonds or peptide sequences (e.g., Gly-Lys) have been developed. acs.orgmdpi.com These linkers are designed to be stable in circulation but are cleaved by enzymes at the target site or in the kidney, releasing the radioiodinated hippuric acid metabolite for rapid excretion. acs.org This strategy aims to reduce background radioactivity in non-target tissues. mdpi.commdpi.com

Alternative Radionuclides: A significant trend is the development of renal agents labeled with radionuclides other than iodine. Technetium-99m (⁹⁹ᵐTc) is a workhorse isotope in nuclear medicine due to its ideal imaging energy and availability from a generator system. This has driven the development of ⁹⁹ᵐTc-labeled agents like ⁹⁹ᵐTc-mercaptoacetyltriglycine (MAG3) and ⁹⁹ᵐTc-p-aminohippuric acid (PAH) as potential replacements for OIH. researchgate.netiaea.org Furthermore, the rise of Positron Emission Tomography (PET) has spurred interest in developing renal tracers labeled with positron emitters, such as Fluorine-18 (¹⁸F), to create analogs like p-¹⁸F-fluorohippurate.

Table 2: Comparison of Radionuclides for Renal Imaging Agents

| Radionuclide | Half-Life | Primary Photon Energy | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Iodine-131 (¹³¹I) | 8 days | 364 keV | Long history of use, readily available | High radiation dose, poor image quality for gamma cameras |

| Iodine-123 (¹²³I) | 13.2 hours | 159 keV | Good image quality, lower radiation dose than ¹³¹I | Expensive, cyclotron production limits availability |

| Technetium-99m (⁹⁹ᵐTc) | 6 hours | 140 keV | Excellent image quality, low radiation dose, generator produced | Requires chelation chemistry to label molecules |

| Fluorine-18 (¹⁸F) | 110 minutes | 511 keV (Annihilation) | High-resolution PET imaging, allows for quantification | Short half-life, requires cyclotron and rapid synthesis |

This table compares the physical properties and clinical considerations of radionuclides historically used or in development for renal function studies. wikipedia.org

Advanced Preclinical Modeling for Renal Physiology Assessment

Preclinical animal models are indispensable for evaluating the pharmacokinetics of new radiopharmaceuticals and for studying renal pathophysiology. researchgate.net Iodohippuric acid and its analogs have been extensively studied in such models to validate their use for assessing renal function, particularly effective renal plasma flow (ERPF).

Rodent models are frequently used to establish the biodistribution and excretion characteristics of new agents. researchgate.netclinexprheumatol.org For example, animal studies with ⁹⁹ᵐTc-p-aminohippuric acid in mice, rats, and rabbits were crucial to demonstrate its rapid kidney clearance and lack of significant renal retention, justifying further clinical trials. researchgate.net Larger animal models are also employed. Notably, a dog model was used to directly compare the renal clearance and extraction of ¹²³I-OIH with the established ¹³¹I-OIH and the "gold standard" p-aminohippuric acid (PAH). These studies provided critical data confirming that ¹²³I-OIH could be reliably used to estimate ERPF.

Beyond standard evaluation, advanced preclinical models are being used to investigate specific pathological conditions. Models of hyperuricemia, renal artery stenosis, and drug-induced nephrotoxicity allow researchers to understand how disease states affect the handling of these tracers. researchgate.netclinexprheumatol.orgnih.gov For instance, models of renal failure are used to study how impaired kidney function alters the excretion pathways of compounds, which can lead to increased biliary excretion. researchgate.net

Table 3: Preclinical Research Findings for Ortho-Iodohippurate (OIH) in a Dog Model

| Compound | Mean Extraction Ratio | Clearance Relative to PAH |

|---|---|---|

| p-Aminohippuric acid (PAH) | Not specified | 1.00 (Reference) |

| o-[¹³¹I]iodohippurate (OIH) | 0.67 | 0.88 |

| o-[¹²³I]iodohippurate (OIH) | 0.65 | 0.86 |

This table summarizes comparative data from a surgically prepared dog model, validating the use of radioiodinated hippurate for estimating effective renal plasma flow relative to p-aminohippuric acid (PAH).

Exploration of Specific Transporter Interactions for Enhanced Renal Clearance Research

The rapid and efficient elimination of this compound is mediated by a combination of glomerular filtration and active tubular secretion. The latter process is handled by specialized protein transporters in the proximal tubules. wikipedia.orgnih.gov A deeper understanding of these transporter interactions is a key area of future research, as it could enable the design of more effective renal agents and better predict drug interactions.

Given its structural similarity to p-aminohippuric acid (PAH), this compound is presumed to be a substrate for renal Organic Anion Transporters (OATs). physiology.orgsigmaaldrich.com PAH is a classic substrate for the OAT family, particularly OAT1 and OAT3, which are located on the basolateral membrane of proximal tubule cells and are responsible for uptake from the blood. kumamoto-u.ac.jp Studies using rabbit kidney slices have shown that various substituted hippurates, including iodo-hippurates, competitively inhibit the transport of PAH, confirming their interaction with the same transport system. physiology.org Interestingly, these studies found that meta-substituted hippurates were more effective inhibitors than para-substituted versions. physiology.org The apical (urine-facing) membrane transporters responsible for the exit of hippurates into the tubule lumen are less defined but may involve members of the Multidrug Resistance-Associated Protein (MRP) family, such as MRP2. physiology.org

Research into related radiopharmaceuticals provides further context. For example, the renal secretion of meta-iodobenzylguanidine (mIBG), a cation, is mediated by a different set of transporters, including Organic Cation Transporters (OCT2) and Multidrug and Toxin Extrusion proteins (MATE1/2-K). researchgate.net While these transporters handle cations, studying them contributes to a broader map of renal drug handling that can inform the development of new anionic agents like iodohippuric acid derivatives. researchgate.netsnmjournals.org

Future work will likely focus on using cell lines expressing specific human transporters (e.g., hOAT1, hOAT3, hMRP2) to precisely characterize the affinity and transport kinetics of this compound and novel analogs. kumamoto-u.ac.jp This knowledge could lead to the rational design of tracers with optimized clearance properties and a better understanding of how other medications might interfere with renal function assessment.

Table 4: Key Transporters in Renal Clearance of Hippurates and Related Compounds

| Transporter Family | Specific Transporter | Location | Known/Hypothesized Substrates | Role in Renal Clearance |

|---|---|---|---|---|

| Organic Anion Transporters (OATs) | OAT1, OAT3 | Basolateral | p-Aminohippuric acid, Hippurate, Iodohippurate | Uptake from blood into tubule cell |

| Multidrug Resistance-Associated Proteins (MRPs) | MRP2 | Apical | p-Aminohippuric acid | Efflux from tubule cell into urine |

| Organic Cation Transporters (OCTs) | OCT2 | Basolateral | meta-Iodobenzylguanidine (mIBG) | Uptake of organic cations from blood |

| Multidrug and Toxin Extrusion (MATEs) | MATE1, MATE2-K | Apical | meta-Iodobenzylguanidine (mIBG) | Efflux of organic cations into urine |

This table outlines the primary transporter families involved in the active secretion of organic anions like hippurates and related diagnostic agents in the kidney proximal tubules. physiology.orgkumamoto-u.ac.jpresearchgate.netdrugbank.com

Q & A

Q. How can open-data practices improve transparency in this compound research?

- Methodological Answer : Raw chromatograms, kinetic datasets, and simulation codes should be deposited in repositories like Figshare or Dryad. FAIR (Findable, Accessible, Interoperable, Reusable) principles ensure data usability. Collaborative platforms (e.g., GitHub) enable peer validation of analytical workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.